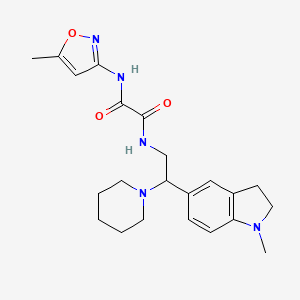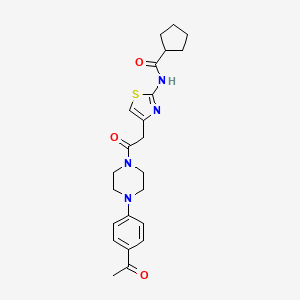![molecular formula C22H20N4O4 B2576419 2,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 955597-97-4](/img/structure/B2576419.png)
2,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamides are a significant class of amide compounds . They have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .
Synthesis Analysis
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of benzamides can be analyzed using various spectroscopic methods such as IR, 1 H NMR, 13 C NMR .Chemical Reactions Analysis
The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods such as spectroscopic and elemental methods .Applications De Recherche Scientifique
Imaging and Diagnostic Applications
- Positron Emission Tomography (PET) Imaging:
- Benzamide analogs, including compounds structurally similar to 2,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide, have been synthesized and evaluated as potential ligands for PET imaging of sigma-2 receptor status in solid tumors. Compounds demonstrated high tumor uptake and favorable tumor/normal tissue ratios, highlighting their potential in imaging applications (Tu et al., 2007).
Pharmacological and Biochemical Applications
Pharmacokinetics and Tissue Distribution:
- Studies have investigated the pharmacokinetics, metabolism, and tissue distribution of benzamide derivatives, revealing insights into their potential as oral anti-fibrotic drugs and their distribution into liver, kidneys, and lungs. This research is significant for understanding the drug's behavior in the body and its implications for treating diseases like fibrosis and cancer (Kim et al., 2008).
Inhibition of Mixed-Function Oxidases:
- Benzimidazole derivatives, related to the structure of this compound, have been found to be effective inhibitors of hepatic microsomal enzymes. This aspect is crucial in understanding the drug's interaction with metabolic pathways and its potential side effects or drug-drug interactions (Murray & Ryan, 1983).
Therapeutic Applications
Anti-fibrotic Drug Potential:
- Benzamide derivatives have shown promising results as novel ALK5 inhibitors, potentially serving as effective oral anti-fibrotic drugs. These compounds have demonstrated significant suppression of renal and hepatic fibrosis, emphasizing their potential in treating fibrotic diseases and possibly having anti-metastatic effects on certain cancer models (Kim et al., 2008).
Modulation of Gastric Acid Secretion:
- Compounds structurally similar to this compound have been investigated for their ability to modulate gastric acid secretion. Such research holds significance in developing treatments for acid-related diseases and understanding the compound's impact on gastrointestinal physiology (Blandizzi et al., 1995).
Orientations Futures
Propriétés
IUPAC Name |
2,4-dimethoxy-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-28-16-7-8-17(19(12-16)29-2)22(27)23-15-6-4-5-14(11-15)18-13-26-20(24-18)9-10-21(25-26)30-3/h4-13H,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIZWFGNLKWKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2576340.png)


![1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]](/img/structure/B2576343.png)


![Tert-butyl (+/-)-5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2576347.png)

![N-[(2S)-1-Fluoropropan-2-yl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2576350.png)
![N-[[5-butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2576353.png)


